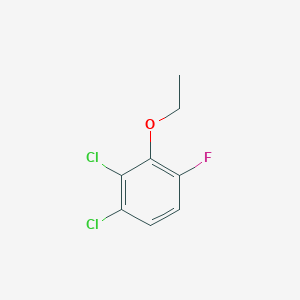
1,2-Dichloro-3-ethoxy-4-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-3-ethoxy-4-fluorobenzene is an organic compound with the molecular formula C8H7Cl2FO. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one ethoxy group, and one fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3-ethoxy-4-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the ethoxylation of 1,2-dichloro-4-fluorobenzene using ethyl alcohol in the presence of a catalyst. The reaction typically requires controlled temperatures and an acidic or basic catalyst to facilitate the substitution.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1,2-Dichloro-3-ethoxy-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include dihydro derivatives and other reduced forms.
科学的研究の応用
1,2-Dichloro-3-ethoxy-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Dichloro-3-ethoxy-4-fluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming intermediates that can further react to yield substituted products. The pathways involved include the formation of benzenonium intermediates and subsequent proton removal to restore aromaticity.
類似化合物との比較
Similar Compounds
- 1,2-Dichloro-4-ethoxy-3-fluorobenzene
- 1,3-Dichloro-4-fluorobenzene
- 2,4-Dichloro-1-fluorobenzene
Uniqueness
1,2-Dichloro-3-ethoxy-4-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to other similar compounds
特性
分子式 |
C8H7Cl2FO |
|---|---|
分子量 |
209.04 g/mol |
IUPAC名 |
1,2-dichloro-3-ethoxy-4-fluorobenzene |
InChI |
InChI=1S/C8H7Cl2FO/c1-2-12-8-6(11)4-3-5(9)7(8)10/h3-4H,2H2,1H3 |
InChIキー |
AENJLMFQFKQTCX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Tert-butyl) 8-ethyl (7S,8S)-1-oxaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14043153.png)
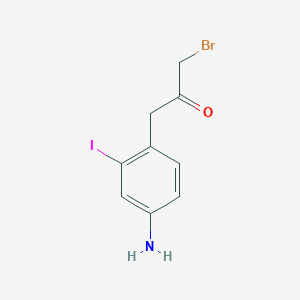
![Methyl 3-(acetoxymethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoate](/img/structure/B14043172.png)


![6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14043185.png)
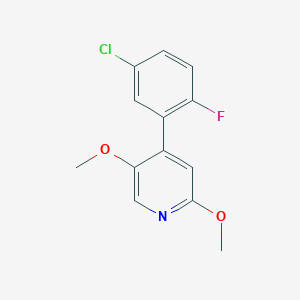

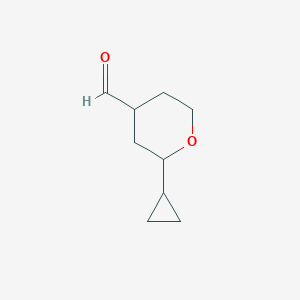
![(S)-1-(2-(1-methyl-1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B14043212.png)
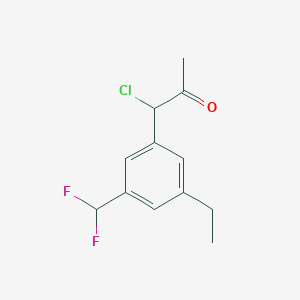

![(2S,2'S)-3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-aminopropanoic acid) 2hcl](/img/structure/B14043226.png)

